molecular formula C25H27N3O4.HCl B1574487 CKD 602

CKD 602

カタログ番号 B1574487
分子量: 531.49
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Topoisomerase I inhibitor. Forms stable DNA-topoisomerase complexes during DNA replication and induces cell cycle arrest in the G2/M phase. Inhibits growth of a range of cancer cell lines in vitro, as well as of ovarian and leukemia tumors in vivo.

科学的研究の応用

Pharmacokinetics and Tumor Disposition

CKD 602, known as a camptothecin analogue, has been studied for its pharmacokinetic properties and tumor disposition in various research settings. Notably, STEALTH liposomal CKD-602 (S-CKD602) showed advantages in plasma, tumor, and tumor extracellular fluid (ECF) over nonliposomal CKD-602. In a study, S-CKD602 demonstrated prolonged drug circulation time and increased tumor delivery compared to its nonliposomal counterpart (Zamboni et al., 2007).

Antitumor Activity

CKD-602 has exhibited broad antitumor activity against various human tumor cell lines. Preclinical studies have compared its efficacy with other known anticancer drugs like camptothecin (CPT) and topotecan (TPT), finding CKD-602 to be either equal or superior in certain cases. For example, CKD-602 showed significant tumor regression and growth delays in several resistant tumor models (Lee et al., 2000).

Cytotoxicity in Cancer Cell Lines

Research on CKD-602's cytotoxic effects on oral squamous cell carcinoma (OSCC) cell lines revealed its potential in inducing cell death primarily through apoptosis. This effect is associated with changes in the expression of certain proteins like Bax, Bcl-2, and p53, highlighting its mechanism of action in inducing cell death in cancer cells (Ok et al., 2009).

Pharmacodynamics in HT-29 Cells

The pharmacodynamics of CKD-602 were explored in HT-29 cells, a human colorectal adenocarcinoma cell line. The study aimed to understand the cytotoxicity exhibited immediately after treatment and the delayed effect post-treatment termination. CKD-602 showed time-dependent cytotoxic effects, with both immediate and delayed impacts observed. This study provided insights into the drug's intracellular accumulation and its potential implications for clinical development (Park et al., 2002).

Interaction with Monocytes in Cancer Patients

In patients with refractory solid tumors, STEALTH® liposomal CKD-602 (S-CKD602) demonstrated a bidirectional pharmacodynamic interaction with monocytes. This study highlighted the sensitivity of monocytes to S-CKD602 and its implications in drug toxicity and efficacy (Zamboni et al., 2011).

Pharmacokinetic Modeling in Advanced Malignancies

Population pharmacokinetics of pegylated liposomal CKD-602 (S-CKD602) in patients with advanced solid tumors were studied to understand the factors influencing its pharmacokinetic disposition. This research provided crucial insights into the variability of drug exposure and its relationship with patient-specific factors like age and body composition (Wu et al., 2012).

General Pharmacological Effects

A safety pharmacology study of CKD-602 explored its effects on the central nervous system, cardiovascular-respiratory system, and other organs. This study found that CKD-602 at certain doses had minor effects on the central nervous system but did not exert significant effects on other systems at the dose of 1 mg/kg (Kim et al., 2003).

特性

製品名

CKD 602

分子式

C25H27N3O4.HCl

分子量

531.49

同義語

Alternative Names: Belotecan, Camtobell®

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。